

An In-depth Technical Guide to the Solubility of 2-Methylbenzaldehyde

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Compound of Interest

Compound Name: 2-Methylbenzaldehyde

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This technical guide provides a comprehensive overview of the solubility of **2-methylbenzaldehyde** (also known as o-tolualdehyde) in various solvents. Understanding the solubility of this compound is critical for its application in organic synthesis, pharmaceutical development, and fragrance formulation. This document presents available quantitative and qualitative solubility data, detailed experimental protocols for solubility determination, and visual representations of key concepts.

Core Topic: Solubility of 2-Methylbenzaldehyde

2-Methylbenzaldehyde is a colorless liquid at room temperature with the chemical formula C_8H_8O .^[1] Its molecular structure, consisting of a benzene ring substituted with an aldehyde group and a methyl group at the ortho position, governs its solubility characteristics. The presence of the polar carbonyl group allows for some interaction with polar solvents, while the aromatic ring and the methyl group contribute to its solubility in nonpolar organic solvents.

Quantitative Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for **2-methylbenzaldehyde** in a range of common solvents. It is important to note that for many organic solvents, precise quantitative data at saturation is not readily available in the literature; in such cases, the compound is often described as "soluble" or "miscible," indicating a high degree of solubility.

Solvent	Chemical Class	Temperature (°C)	Solubility	Data Type
Water	Inorganic	25	1178 mg/L[2]	Estimated
Water	Inorganic	20	< 1 mg/mL[3]	Qualitative
Dimethyl Sulfoxide (DMSO)	Sulfoxide	20	≥ 100 mg/mL[3]	Quantitative
95% Ethanol	Alcohol	20	≥ 100 mg/mL[3]	Quantitative
Acetone	Ketone	20	≥ 100 mg/mL[3]	Quantitative
Benzene	Aromatic Hydrocarbon	Not Specified	> 10% (w/v)[3]	Qualitative
Diethyl Ether	Ether	Not Specified	> 10% (w/v)[3]	Qualitative
Chloroform	Halogenated Hydrocarbon	Not Specified	Soluble[4][5]	Qualitative
Methanol	Alcohol	Not Specified	Soluble[5][6]	Qualitative
Carbon Tetrachloride	Halogenated Hydrocarbon	Not Specified	Soluble[7]	Qualitative

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental experimental procedure in chemistry. The "gold standard" for determining the thermodynamic solubility of a compound is the shake-flask method. This method involves creating a saturated solution of the solute in a given solvent and then measuring the concentration of the dissolved solute.

Detailed Methodology: Shake-Flask Method for a Liquid Solute

This protocol describes the determination of the solubility of a liquid compound like **2-methylbenzaldehyde** in a solvent.

1. Materials and Equipment:

- **2-Methylbenzaldehyde** (high purity)
- Solvent of interest (analytical grade)
- Glass vials or flasks with airtight screw caps
- Thermostatically controlled shaker or incubator
- Centrifuge
- Syringe filters (e.g., 0.45 μm PTFE)
- Volumetric flasks and pipettes
- Analytical balance
- Analytical instrument for quantification (e.g., HPLC-UV, GC-FID, or UV-Vis spectrophotometer)

2. Procedure:

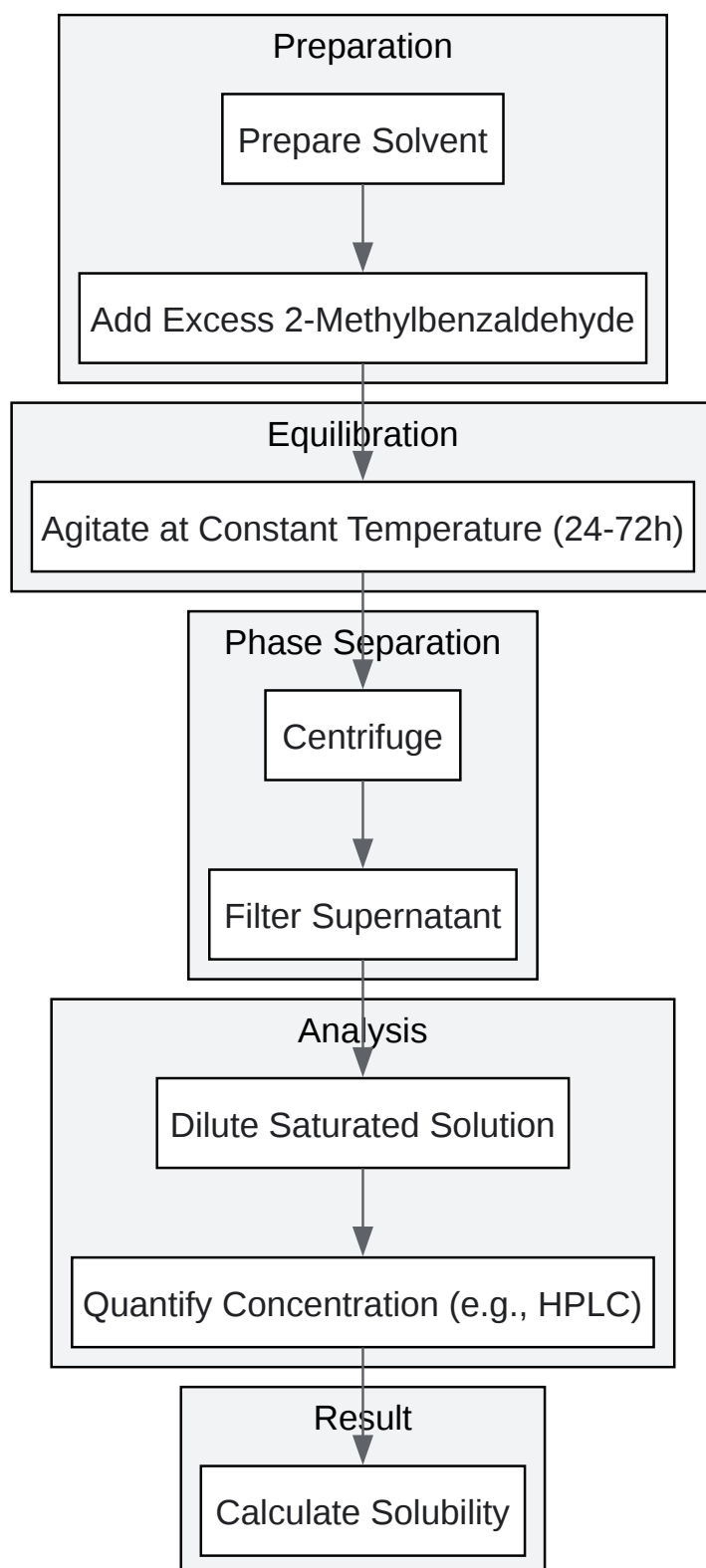
- **Preparation of the Solvent System:** Prepare the desired solvent. For aqueous solubility, use purified water or a buffered solution of a specific pH.
- **Addition of Solute:** To a series of vials, add a known volume of the solvent. Then, add an excess amount of **2-methylbenzaldehyde** to each vial to ensure that a separate phase of the solute is visible, indicating that a saturated solution can be formed.
- **Equilibration:** Seal the vials tightly and place them in a shaker or incubator set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period to allow the system to reach equilibrium. This can take anywhere from 24 to 72 hours. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration of the dissolved solute no longer changes).
- **Phase Separation:** After equilibration, allow the samples to stand undisturbed at the same constant temperature to allow for the separation of the undissolved solute from the saturated

solution. To ensure complete separation of the excess solute, centrifuge the vials at a controlled temperature.

- **Sample Collection and Preparation:** Carefully withdraw a known volume of the supernatant (the saturated solution) using a pipette. To remove any remaining undissolved microdroplets, filter the collected supernatant through a syringe filter into a clean vial.
- **Dilution:** Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.
- **Quantification:** Analyze the diluted sample using a pre-calibrated analytical method (e.g., HPLC-UV) to determine the concentration of **2-methylbenzaldehyde**.
- **Calculation:** Calculate the solubility of **2-methylbenzaldehyde** in the solvent, taking into account the dilution factor. The solubility is typically expressed in units such as g/L, mg/mL, or mol/L.

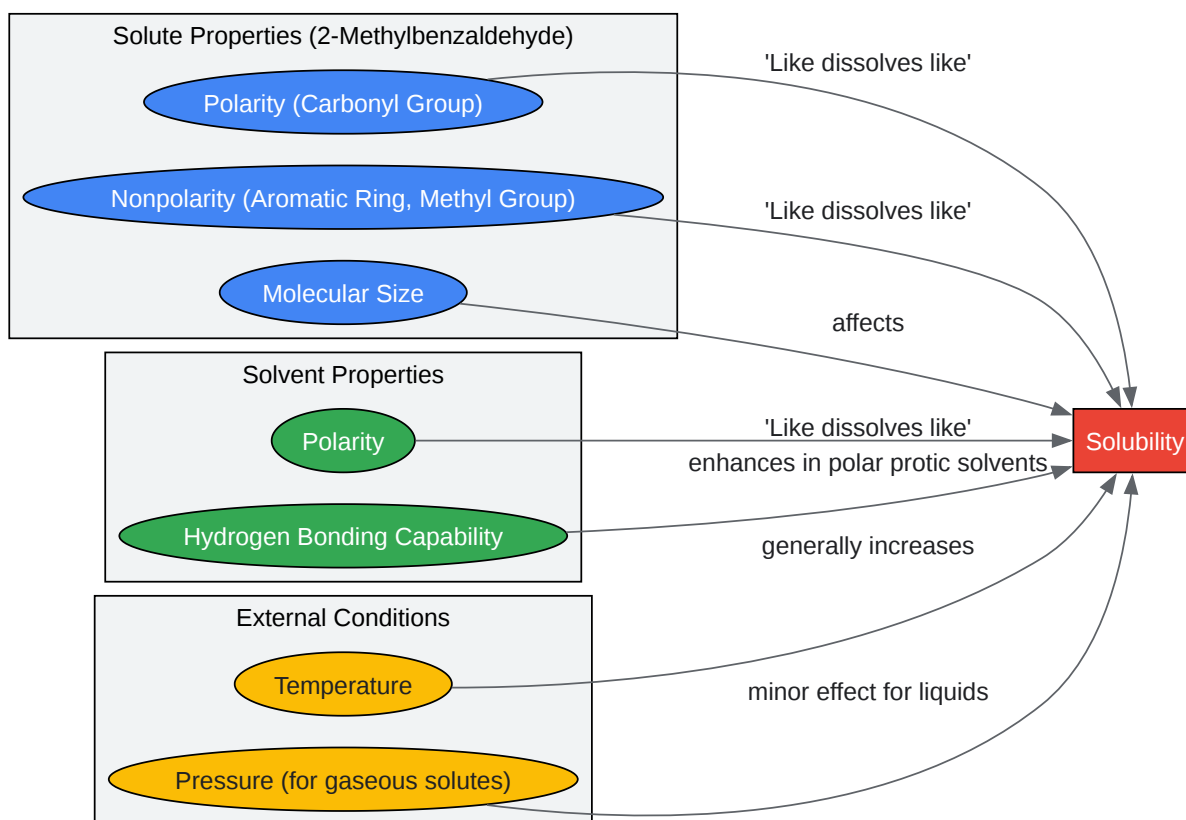
Visualizing Key Concepts

The following diagrams, created using the DOT language, illustrate the experimental workflow for solubility determination and the factors that influence the solubility of a compound like **2-methylbenzaldehyde**.



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Caption: Experimental workflow for determining the solubility of **2-Methylbenzaldehyde**.



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